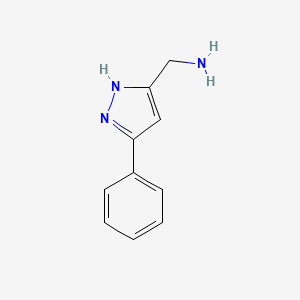

(5-苯基-1H-吡唑-3-基)甲胺

描述

The compound "(5-phenyl-1H-pyrazol-3-yl)methanamine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to the adenine part of ATP, making them suitable for the design of kinase inhibitors and other biologically active compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a related compound, tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, was synthesized using a [1,3]-dipolar cycloaddition reaction, starting from enantiopure L-phenylalanine and N-benzyl-3-pyrroline . Another example is the synthesis of (5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, which was characterized by various spectroscopic techniques and X-ray diffraction . These methods highlight the versatility in synthesizing pyrazole derivatives, which could be applied to the synthesis of "(5-phenyl-1H-pyrazol-3-yl)methanamine".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by spectroscopic methods and X-ray crystallography. For example, the crystal structure of a related compound was determined, providing insights into the arrangement of atoms and the geometry of the molecule . Such structural analyses are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. The ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine through a condensation reaction is an example of the chemical reactivity of such compounds . Additionally, the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives via in-situ generation of iminophosphoranes demonstrates the potential for complex reactions involving pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystallographic data of a related compound provides information on its density and molecular dimensions . Spectroscopic data, such as NMR, IR, and MS, are used to deduce the physical properties and to confirm the identity of these compounds . These properties are essential for the development of new drugs, as they affect the solubility, stability, and bioavailability of the compounds.

科学研究应用

合成方法

吡唑衍生物的一个重要应用涉及通过环境温度缩合反应合成它们,为有机合成领域提供了方法学上的进步。例如,新的 N-吡唑基亚胺已经以良好的收率合成,突出了这些化合物在合成化学中的效率和多功能性 (Becerra et al., 2021)。此外,还报道了使用 1,3-偶极环加成方法区域选择性合成吡唑衍生物,强调了对分子框架的策略性操作以获得所需的化学性质 (Alizadeh et al., 2015).

抗菌活性

吡唑衍生物已表现出相当的抗菌活性。一项合成 (3-苯基-5-(1-苯基-3-芳基-1H-吡唑-4-基)-4,5-二氢-1H-吡唑-1-基)(吡啶-4-基)甲甲酮的研究表明,这些化合物具有良好的抗菌活性,可与环丙沙星和氟康唑等标准药物相媲美 (Kumar et al., 2012)。另一项研究重点介绍了某些 1-(1H-苯并三唑-1-基)-1-取代苯基甲胺衍生物的合成和抗菌评价,揭示了不同程度的抗菌活性 (Visagaperumal et al., 2010).

酶抑制和治疗阿尔茨海默病的潜力

3-芳基-1-苯基-1H-吡唑衍生物已被合成并作为乙酰胆碱酯酶和单胺氧化酶的抑制剂进行测试,这些酶与阿尔茨海默病的治疗有关。一些衍生物显示出有效的抑制活性,表明这些化合物在神经退行性疾病中具有潜在的治疗应用 (Kumar et al., 2013).

材料科学和晶体生长

1-苯基-3-(丙烷-2-基)-1H-吡唑-5-醇及其衍生物的合成和表征在材料科学应用中引起了兴趣。对单晶生长及其热、介电和动力学性质的研究提供了对这些化合物的物理特性的宝贵见解,这可能与各种技术应用相关 (Vyas et al., 2012).

安全和危害

未来方向

Pyrazoles and their derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has skyrocketed since the early 1990s . Therefore, future research could focus on exploring the potential applications of (5-phenyl-1H-pyrazol-3-yl)methanamine in these areas.

作用机制

Mode of Action

It’s worth noting that compounds with similar structures, such as amines, are known to interact with various biological targets, including enzymes and receptors

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .

属性

IUPAC Name |

(3-phenyl-1H-pyrazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLBOMHYJMAXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295888 | |

| Record name | 5-Phenyl-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-phenyl-1H-pyrazol-3-yl)methanamine | |

CAS RN |

936940-08-8 | |

| Record name | 5-Phenyl-1H-pyrazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-phenyl-1H-pyrazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)